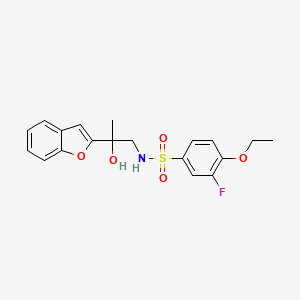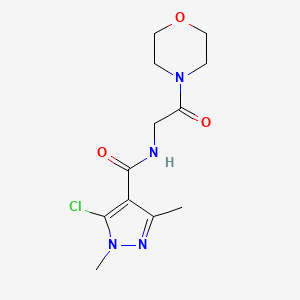![molecular formula C15H18N2O5 B2885754 [1-(4-Formyl-2-hydroxybenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate CAS No. 2224317-16-0](/img/structure/B2885754.png)
[1-(4-Formyl-2-hydroxybenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[1-(4-Formyl-2-hydroxybenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate” is a compound that belongs to the class of organic compounds known as n-acylpyrrolidines . These are n-Acylated Pyrrolidine derivatives. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “[1-(4-Formyl-2-hydroxybenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate”, can be achieved through various synthetic strategies . One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “[1-(4-Formyl-2-hydroxybenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Future Directions
The future directions for the research and development of “[1-(4-Formyl-2-hydroxybenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
properties
IUPAC Name |
[1-(4-formyl-2-hydroxybenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-16(2)15(21)22-11-5-6-17(8-11)14(20)12-4-3-10(9-18)7-13(12)19/h3-4,7,9,11,19H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTQHHOCTMFATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1CCN(C1)C(=O)C2=C(C=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-formyl-2-hydroxybenzoyl)pyrrolidin-3-yl N,N-dimethylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2885673.png)

![1-methyl-N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2885676.png)



![3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde](/img/structure/B2885685.png)


![(4R,6S)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2885688.png)

![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime](/img/structure/B2885690.png)
![4-[(E)-2-Cyano-3-oxo-3-(3-propan-2-yloxypropylamino)prop-1-enyl]-1H-indazole-3-carboxylic acid](/img/structure/B2885693.png)